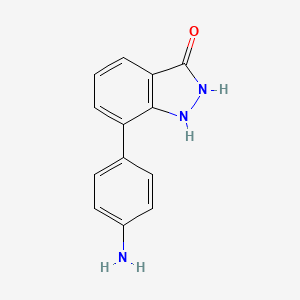
Bisphenol A Bissulfate-d6 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol A Bissulfate-d6 Disodium Salt is a stable isotope-labeled compound used primarily as a reference standard in various scientific analyses. It is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in isotopic labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A Bissulfate-d6 Disodium Salt involves the sulfonation of Bisphenol A with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction conditions typically include controlled temperatures and pH levels to ensure the selective sulfonation and incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfuric acid and sodium hydroxide, with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bisphenol A Bissulfate-d6 Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups back to hydroxyl groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, hydroxylated compounds, and substituted Bisphenol A derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Bisphenol A Bissulfate-d6 Disodium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of Bisphenol A and its metabolites in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisphenol A in the human body.
Industry: Applied in environmental analysis to monitor the presence and degradation of Bisphenol A in various environmental samples.
Mécanisme D'action
The mechanism of action of Bisphenol A Bissulfate-d6 Disodium Salt is primarily related to its role as a reference standard in analytical studies. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to track its behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved include the binding of the compound to specific receptors and enzymes, facilitating the study of Bisphenol A’s effects and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A Bissulfate Disodium Salt: Similar in structure but without deuterium labeling.
Bisphenol A: The parent compound used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An analog of Bisphenol A with a sulfonate group instead of a hydroxyl group.
Uniqueness
Bisphenol A Bissulfate-d6 Disodium Salt is unique due to its stable isotope labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in various research applications, making it a valuable tool in scientific investigations.
Propriétés
Formule moléculaire |
C15H14Na2O8S2 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
disodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2/i1D3,2D3;; |
Clé InChI |
OAPPROYXVPMBRW-ADBWCSELSA-L |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OS(=O)(=O)[O-])(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+].[Na+] |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)

![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)


![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)





![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)
